
Copper--zirconium (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-zirconium (4/1) is an intermetallic compound consisting of copper and zirconium in a 4:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength. These characteristics make it valuable in various industrial applications, particularly in the fields of metallurgy and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-zirconium (4/1) can be synthesized through several methods, including:
Molten Salt Method: This involves the deposition of zirconium onto a copper substrate using a molten salt bath containing potassium hexafluorozirconate at high temperatures (around 1023 K).
Industrial Production Methods: In industrial settings, the production of copper-zirconium alloys often involves high-temperature melting and casting processes. The raw materials, copper and zirconium, are melted together in a controlled environment to ensure uniform mixing and alloy formation. The molten alloy is then cast into molds and subjected to various heat treatments to enhance its mechanical properties.
Analyse Chemischer Reaktionen
Types of Reactions: Copper-zirconium (4/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming copper oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to revert to its metallic state.
Substitution: Copper-zirconium can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in an oxygen-rich environment.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents at high temperatures.
Substitution: Involves the use of metal salts or organometallic compounds in a controlled atmosphere.
Major Products Formed:
Oxidation: Copper oxide (CuO) and zirconium oxide (ZrO2).
Reduction: Metallic copper and zirconium.
Substitution: Formation of new intermetallic compounds with different metal atoms.
Wissenschaftliche Forschungsanwendungen
Copper-zirconium (4/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential antimicrobial properties and biocompatibility in medical implants.
Medicine: Explored for use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-strength alloys, electrical contacts, and corrosion-resistant coatings
Wirkmechanismus
The mechanism by which copper-zirconium (4/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s surface provides active sites for catalytic reactions, facilitating the conversion of reactants to products.
Antimicrobial Action: Copper ions released from the compound can disrupt microbial cell membranes and interfere with essential cellular processes.
Mechanical Strength: The intermetallic bonding between copper and zirconium atoms contributes to the compound’s high mechanical strength and resistance to deformation
Vergleich Mit ähnlichen Verbindungen
- Copper-Aluminum-Zirconium (Cu-Al-Zr)
- Zirconium Halide Complexes
- Copper-Zirconium Oxides
Eigenschaften
CAS-Nummer |
12159-05-6 |
|---|---|
Molekularformel |
Cu4Zr |
Molekulargewicht |
345.41 g/mol |
IUPAC-Name |
copper;zirconium |
InChI |
InChI=1S/4Cu.Zr |
InChI-Schlüssel |
MVZUCILCZDDTPD-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
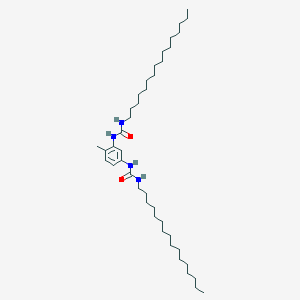
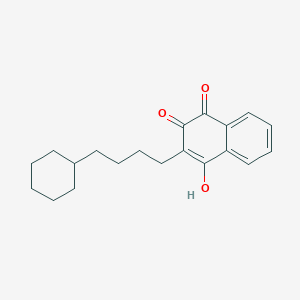



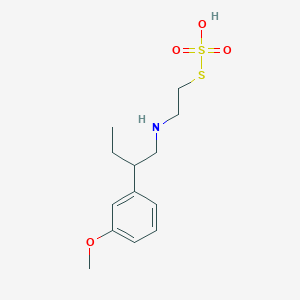


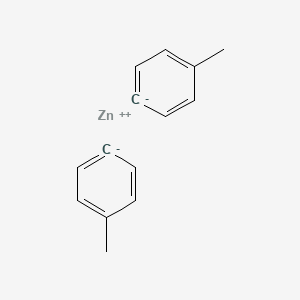
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
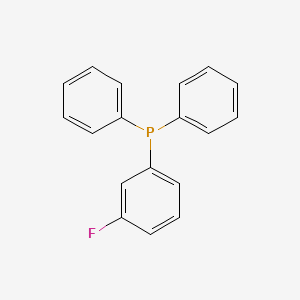
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
